2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid
Description
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is a synthetic amino acid derivative featuring a pyrazole ring substituted with an iodine atom at the 4-position. The propanoic acid backbone is linked to the pyrazole via the 3-carbon, with an amino group at the 2-position (α-carbon) (Figure 1). This structure combines the functional versatility of pyrazoles—known for their roles in medicinal chemistry—with the bioactivity of amino acids, making it a candidate for pharmaceutical and biochemical applications.
Properties
CAS No. |
6715-95-3 |
|---|---|
Molecular Formula |
C6H8IN3O2 |
Molecular Weight |
281.05 g/mol |
IUPAC Name |
2-amino-3-(4-iodopyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H8IN3O2/c7-4-1-9-10(2-4)3-5(8)6(11)12/h1-2,5H,3,8H2,(H,11,12) |
InChI Key |
RDCKSKZXLNOZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the iodination of a pyrazole derivative followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of 4-iodopyrazole with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form hydrogenated pyrazole derivatives.
Substitution: The iodo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogenated pyrazole compounds. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo-substituted pyrazole ring can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Observations :
- Iodine vs.
- Amino Group Presence: The α-amino group distinguishes the target compound from non-amino analogs (e.g., ), improving solubility and enabling peptide-like interactions .
Modifications on the Propanoic Acid Chain
Key Observations :
- Hybrid Structures : Compounds like integrate triazole and pyrazole moieties, expanding bioactivity but increasing synthetic complexity.
Physicochemical and Spectral Data
Limited data are available for the target compound, but analogs provide insights:
- Melting Points: Pyrazole-amino acid derivatives (e.g., ) exhibit melting points between 152–154°C, suggesting moderate thermal stability .
- Spectral Signatures: FT-IR and NMR data for related compounds (e.g., C=O at ~1713 cm⁻¹, aromatic protons at δ 7.0–8.5 ppm) align with pyrazole and amino acid functionalities .
Biological Activity
2-Amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid (CAS No. 6715-95-3) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves the iodination of a pyrazole derivative followed by the introduction of amino and propanoic acid groups. A common method includes reacting 4-iodopyrazole with an amino acid derivative in the presence of bases like sodium hydroxide or potassium carbonate to yield the desired product.
Synthetic Route Overview
| Step | Reaction Conditions | Key Reagents |
|---|---|---|
| 1 | Iodination | 4-Iodopyrazole |
| 2 | Amino Group Addition | Amino Acid Derivative, Base |
| 3 | Purification | Crystallization, Chromatography |
The biological activity of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The iodo-substituted pyrazole ring enhances its binding affinity, potentially leading to inhibition of enzyme activities or modulation of receptor functions, thereby influencing various cellular pathways .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial and antifungal activities against various pathogens. For instance, in vitro tests have demonstrated its efficacy against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be below 150 µg/mL .
Comparison with Related Compounds
The presence of the iodo group in this compound distinguishes it from similar pyrazole derivatives, such as:
- 2-amino-3-(1H-pyrazol-4-yl)propanoic acid : Lacks iodo substitution.
- 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid : Contains a chloro group, affecting its reactivity.
The unique properties imparted by the iodo group enhance its biological activity compared to these analogs .
Case Studies
Research has demonstrated that derivatives of pyrazole compounds can significantly affect inflammatory pathways. In one study, a series of substituted pyrazoles were evaluated for their anti-inflammatory effects, revealing that compounds similar to 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid exhibited superior activity compared to standard anti-inflammatory drugs like diclofenac sodium .
Summary of Biological Activities
| Activity Type | Pathogens/Targets | MIC Values |
|---|---|---|
| Antibacterial | Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL | |
| Escherichia coli | <125 µg/mL | |
| Pseudomonas aeruginosa | 150 µg/mL | |
| Antifungal | Various fungal strains | Data pending |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
